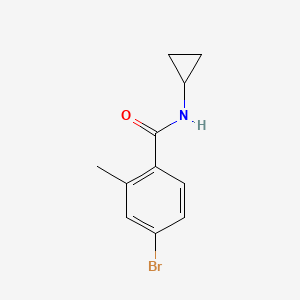

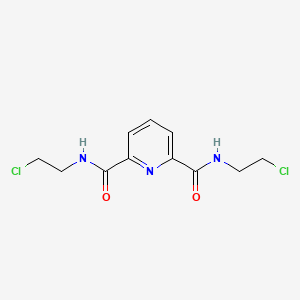

4-bromo-N-cyclopropyl-2-methylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of 4-bromo-N-cyclopropyl-2-methylbenzamide involves several steps . The reaction is carried out in N,N-dimethyl-formamide at 100℃ . The reaction involves the use of dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II)*CH 2 Cl 2 and potassium acetate .Molecular Structure Analysis

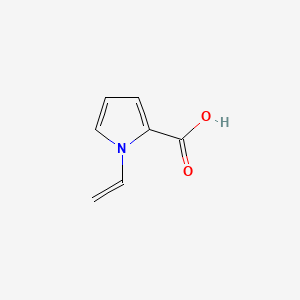

The InChI code for 4-bromo-N-cyclopropyl-2-methylbenzamide is 1S/C11H12BrNO/c1-7-6-8 (12)2-5-10 (7)11 (14)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3, (H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications

Radioligand Development for Neuroimaging

A study on (S)-5-bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide (4) highlighted its picomolar in vitro binding affinity to the D(2) receptor, with promising applications in PET imaging for mapping low densities of dopamine D2 receptors in the brain. This research demonstrates the compound's potential in neuroimaging and the study of neurological disorders (Airaksinen et al., 2008).

Synthetic Opioid Investigation

The compound 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700), a structural isomer related to the query chemical, has been scrutinized for its analgesic properties, showing increased potency compared to morphine. The study of such compounds aids in understanding opioid receptor selectivity and potential therapeutic applications, though U-47700 itself has raised concerns due to its abuse potential (Elliott et al., 2016).

Chemical Synthesis and Biological Activity

Research on the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, closely related in structure to the target compound, showcases the chemical versatility and potential for producing biologically active molecules. These synthesized compounds were evaluated for their antibacterial and antifungal activities, illustrating the broader implications of using bromo-cyclopropyl benzamides in drug discovery (Mehta, 2013).

Organic Synthesis and Oxidation Studies

A study on the oxidation of tertiary benzamides, including N-cyclopropyl-N-methylbenzamide, by the 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride-tert-butylhydroperoxide system, explores the alpha-position oxidation of N-alkyl groups. Such research contributes to our understanding of organic synthesis processes and the development of novel synthetic methodologies (Constantino & Iley, 2004).

Safety and Hazards

While specific safety and hazard information for 4-bromo-N-cyclopropyl-2-methylbenzamide is not available from the search results, general precautions should be taken while handling this compound. These include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name |

4-bromo-N-cyclopropyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7-6-8(12)2-5-10(7)11(14)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCAKOFFLWVGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-cyclopropyl-2-methylbenzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Allyl N-[(1H-indol-7-yl)methyl]amine](/img/structure/B3130825.png)

![4-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3130846.png)

![1-[4-(Difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B3130860.png)

![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3130861.png)

![4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol](/img/structure/B3130873.png)

![Benzyl-[1-(4-bromophenyl)-cyclopropyl]-methylamine](/img/structure/B3130888.png)

![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)